Butyl formate
Overview
Description
Butyl formate, also known as n-butyl formate, is an ester compound that has been studied for various applications, including its potential as a biofuel and its properties as a solvent. The compound has been the subject of research due to its interesting chemical and physical properties, which make it relevant in fields such as combustion chemistry and materials science.
Synthesis Analysis
The synthesis of butyl formate can be achieved through different methods. One approach involves the use of solid superacid TiSiW12O40/TiO2 as a catalyst for the reaction between formic acid and butanol, which can yield butyl formate with a high conversion rate of 71.2% under specific conditions . Another method utilizes 1-Butyl-3-methylimidazolium hydrogen sulfate [bmim]HSO4 as an efficient and reusable acidic ionic liquid catalyst for the formylation of alcohols with ethyl formate, which could potentially be adapted for the synthesis of butyl formate .
Molecular Structure Analysis
The molecular structure of butyl formate has been investigated through various techniques, including molecular dynamics simulation and electron diffraction. Molecular dynamics simulation studies have provided insights into the structural and dynamical properties of n-butyl formate at different temperatures, revealing specific hydrogen bonding characteristics of the formate head group . Gas-phase structural investigations of tert-butyl formate using electron diffraction have elucidated the influence of inductive and steric effects on the molecular structure, which can be compared to the structure of n-butyl formate .
Chemical Reactions Analysis
Butyl formate undergoes various chemical reactions, particularly in the context of combustion. An experimental and kinetic modeling study of n-butyl formate combustion has provided detailed insights into the oxidation process, including ignition delay times, laminar burning velocities, and the construction of a detailed kinetic model that includes high-temperature and low-temperature reaction pathways . Additionally, the atmospheric degradation of n-butyl formate in the presence of O2 and NO2 has been studied, revealing the formation of various oxidation products and highlighting the complexity of its reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl formate have been extensively studied. Molecular dynamics simulations have been used to determine properties such as liquid density, isobaric expansion coefficient, isothermal compressibility, heat capacities, self-diffusion coefficient, and viscosity at varying temperatures . Ultrasonic relaxation studies have provided information on the acoustic spectra of liquid butyl formate, which is related to its molecular conformations . Furthermore, the study of hydrogen abstraction from n-butyl formate by radicals has contributed to the understanding of its combustion chemistry and the importance of accurate modeling of such reactions .
Scientific Research Applications
1. Biofuel Candidate and Combustion Chemistry
Butyl formate, particularly n-butyl formate, has been studied as a potential biofuel candidate. It exhibits interesting combustion properties, which have been explored through experimental and kinetic modeling studies. These studies include measuring ignition delay times, determining laminar burning velocities, and constructing detailed kinetic models to understand its combustion behavior (Vranckx et al., 2013).
2. Catalytic Conversion Processes
Research has focused on the catalytic conversion of butyl formate in the liquid phase, particularly over carbon-supported palladium. The studies explore the kinetics of conversion and assess the catalytic activity, selectivity, and stability in producing CO2 and H2. These findings are crucial for understanding the catalytic behavior of butyl formate and its potential applications (O'Neill, Gürbüz, & Dumesic, 2012).
3. Molecular Dynamics and Physical Properties
Molecular dynamics simulations have been utilized to study the structural and dynamical properties of butyl formate at various temperatures. This research contributes to understanding its physical properties like density, compressibility, and viscosity, which are important for its application as a solvent in extraction processes (Ghatee, Moosavi, & Zolghadr, 2012).
4. Role in Biomass Conversion
Butyl formate plays a role in the conversion of biomass-derived esters into valuable chemicals. For instance, a study demonstrated the conversion of butyl levulinate and formate esters derived from biomass into γ-valerolactone using a supported gold catalyst system. This process is significant for the production of liquid fuels and chemicals from biomass (Du et al., 2011).
5. Atmospheric Chemistry and Environmental Impact
The atmospheric chemistry of butyl formate, especially its degradation products and mechanisms, has been studied to understand its environmental impact. This includes investigations into its reaction products with oxidants like OH and Cl, providing insights into its atmospheric lifespan and implications for tropospheric chemistry (Colmenar et al., 2015).
6. Absorption Performance for CO2 Capture
Butyl formate has been assessed for its CO2 absorption performance. Studies measuring (vapour + liquid) equilibrium data for CO2 and butyl formate systems under various conditions suggest its potential as a physical absorbent for CO2 capture, important for environmental applications (Shen et al., 2013).
Safety And Hazards
Butyl formate is highly flammable and causes serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
butyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-7-5-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJFJNHVMGPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | N-BUTYL FORMATE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060468 | |
Record name | Formic acid, butyl ester | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl formate appears as a clear colorless liquid. Flash point 64 °F. Less dense than water. Vapors heavier than air., Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, plum-like odour | |
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Record name | Butyl formate | |
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Record name | Butyl formate | |
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Boiling Point |
224.6 °F at 760 mmHg (USCG, 1999), 106.10 °C. @ 760.00 mm Hg, 106 °C | |
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Flash Point |
64 °F (USCG, 1999), 18 °C c.c. | |
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Solubility |
7.56 mg/mL at 27 °C, Solubility in water, g/100ml at 27 °C: 0.75 (poor), miscible with alcohol, ether, most organic solvents; slightly soluble inwater | |
Record name | Butyl formate | |
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Record name | BUTYL FORMATE | |
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Density |
0.885 to 0.9108 (USCG, 1999), Relative density (water = 1): 0.92, 0.877-0.903 | |
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Record name | BUTYL FORMATE | |
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Record name | Butyl formate | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
28.9 [mmHg], Vapor pressure, kPa at 20 °C: 2.9 | |
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Product Name |
Butyl formate | |
CAS RN |
592-84-7 | |
Record name | N-BUTYL FORMATE | |
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Melting Point |
-130 °F (USCG, 1999), -91.5 °C, -90 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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